1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
CAS No.: 1206641-59-9
Cat. No.: VC3429350
Molecular Formula: C18H29BN2O4S
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206641-59-9 |
|---|---|
| Molecular Formula | C18H29BN2O4S |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 1-methylsulfonyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
| Standard InChI | InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)26(5,22)23/h6-9H,10-14H2,1-5H3 |
| Standard InChI Key | VMWJWKWPUPMSCY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)S(=O)(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine is a complex organic molecule that incorporates several important functional groups. The compound features a tetramethyl-1,3,2-dioxaborolan-2-yl group (a boronic acid pinacol ester) attached to a phenyl ring, which is further connected to a piperazine ring via a methylene bridge, with a methanesulfonyl group at the other end of the piperazine ring. This unique structural arrangement provides the compound with specific reactivity patterns that make it valuable in synthetic chemistry applications.
Identification Parameters
The compound can be identified using several standard chemical identifiers as presented in Table 1:
Table 1: Chemical Identifiers for 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
| Parameter | Value |
|---|---|
| CAS Number | 1206641-59-9 |
| Molecular Formula | C18H29BN2O4S |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 1-methylsulfonyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
| InChI | InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)26(5,22)23/h6-9H,10-14H2,1-5H3 |
| InChIKey | VMWJWKWPUPMSCY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)S(=O)(=O)C |
| MDL Number | MFCD18383916 |
These identifiers enable researchers to unambiguously identify and reference the compound in chemical databases and scientific literature .
Structural Features
The structure of 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine combines several key functional groups that contribute to its chemical behavior:
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Boronic Acid Pinacol Ester Moiety: The tetramethyl-1,3,2-dioxaborolan-2-yl group is a protected form of a boronic acid, which serves as a key reactive center for cross-coupling reactions.
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Phenyl Ring: This aromatic system provides rigidity and serves as a connector between the boronic ester and the piperazine ring .
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Methylene Bridge: This single carbon linkage connects the phenyl ring to the piperazine system .
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Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms, providing a basic center and potential for further functionalization.
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Methanesulfonyl Group: This functional group contributes to the compound's reactivity and solubility properties .
The presence of these structural elements makes the compound a versatile building block for constructing more complex molecules through various synthetic transformations.
Physical and Chemical Properties
1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine possesses specific physical and chemical properties that influence its handling, storage, and application in organic synthesis. Understanding these properties is essential for researchers working with this compound.
Chemical Reactivity
The chemical reactivity of 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine is largely determined by its functional groups:
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Boronic Acid Pinacol Ester: This group is particularly important for the compound's reactivity, as it can participate in Suzuki-Miyaura cross-coupling reactions with halides or pseudohalides in the presence of palladium catalysts. The boron-containing moiety forms stable complexes with palladium catalysts, facilitating these reactions.
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Piperazine Ring: The nitrogen atoms in the piperazine ring provide sites for potential nucleophilic reactions, although one nitrogen is already functionalized with a methanesulfonyl group .
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Methanesulfonyl Group: This group can participate in various transformations and may influence the compound's solubility in different solvents .
These reactive centers make the compound valuable for constructing more complex molecular architectures through selective chemical transformations.
Applications in Organic Synthesis
1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Cross-Coupling Reactions
The primary application of this compound lies in Suzuki-Miyaura cross-coupling reactions, where the boronic acid pinacol ester moiety acts as a nucleophilic partner. These reactions typically involve:
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Formation of complexes with palladium catalysts
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Transmetalation with the catalyst
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Cross-coupling with organic halides or pseudohalides
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Formation of new carbon-carbon bonds
This synthetic utility makes the compound particularly valuable in the construction of complex organic molecules, including potential pharmaceutical intermediates.
Comparison with Similar Compounds
To better understand the unique properties and applications of 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several related compounds appear in chemical databases and can be compared with the target compound:
Table 3: Comparison of 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | C18H29BN2O4S | 380.3 | Reference compound |
| 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine | C17H27BN2O4S | 366.3 | Contains direct sulfonyl linkage between phenyl and piperazine instead of methylene bridge; methyl group on piperazine instead of methanesulfonyl |
| 1-(Methylsulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine | C16H26BN3O4S | 367.3 | Contains pyridine ring instead of phenyl; direct bond between heterocycle and piperazine |
| 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine | C18H29BN2O2 | 316.2 | Lacks methanesulfonyl group; has methyl group on piperazine; different substitution pattern on phenyl ring |
These structural analogs share the boronic acid pinacol ester functionality but differ in the linking groups, heterocyclic components, or substitution patterns . Such differences can significantly impact reactivity, solubility, and potential applications in synthetic chemistry.
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